2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 20886-96-8
VCID: VC21303312
InChI: InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20)
SMILES: C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4 g/mol

2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one

CAS No.: 20886-96-8

Cat. No.: VC21303312

Molecular Formula: C16H21N3OS

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one - 20886-96-8

Specification

CAS No. 20886-96-8
Molecular Formula C16H21N3OS
Molecular Weight 303.4 g/mol
IUPAC Name 2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20)
Standard InChI Key IWVIFYLUTNWQIY-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Canonical SMILES C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator